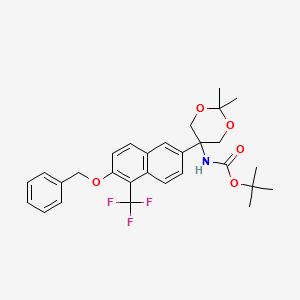

![molecular formula C7H4N2O3S B1455120 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 439693-47-7](/img/structure/B1455120.png)

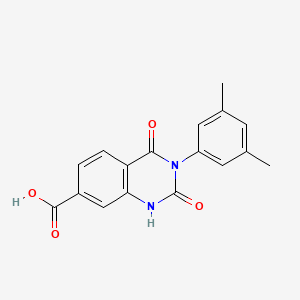

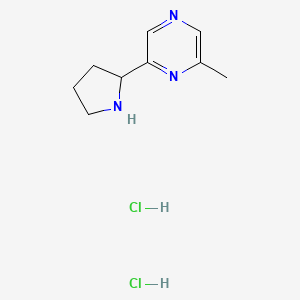

1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid

Vue d'ensemble

Description

1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound with the molecular weight of 225.25 . It is a solid substance stored at refrigerator temperatures . Its IUPAC name is 2,5-dimethyl-4-oxo-4,7-dihydro-3H-7lambda3-thieno [2,3-d]pyrimidine-6-carboxylic acid .

Synthesis Analysis

The synthesis of pyrimidines, such as 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid, can be achieved through various methods. One such method involves the Dimroth rearrangement, which is a process of isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid includes additional elements such as sulfur and oxygen .Chemical Reactions Analysis

The Dimroth rearrangement, a key process in the synthesis of pyrimidines, is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Various factors affect the course of the Dimroth rearrangement in heterocyclic systems .Physical And Chemical Properties Analysis

1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid is a solid substance . It is stored at refrigerator temperatures .Applications De Recherche Scientifique

Antimicrobial Agent Development

This compound has been identified as a potential candidate for the development of new antimicrobial agents. Studies have shown that derivatives of thieno[2,3-d]pyrimidine exhibit activity against both Gram-negative and Gram-positive bacteria, making them promising for novel antibacterial drug design .

Antiproliferative Research

Compounds in this class, including our subject compound, have demonstrated antiproliferative activities. This is particularly relevant in cancer research, where inhibiting the proliferation of cancer cells is a primary goal .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of thieno[2,3-d]pyrimidine derivatives make them interesting for the development of new pain relief medications. Their ability to reduce inflammation and alleviate pain can be harnessed in pharmaceutical research .

Hypotensive Effects

Research has indicated that certain thieno[2,3-d]pyrimidine derivatives can exhibit hypotensive effects, which could be beneficial in creating treatments for high blood pressure .

Antihistaminic Activity

The antihistaminic activity of these compounds suggests potential use in treating allergic reactions. By acting as antihistamines, they could help alleviate symptoms caused by the body’s histamine response .

Antiviral and Antitumor Applications

There is evidence to suggest that thieno[2,3-d]pyrimidine derivatives, including our compound of interest, have a broad spectrum of antiviral activities and are active against several tumor cell lines. This opens up avenues for research into treatments for viral infections and cancer .

Mécanisme D'action

Target of Action

The primary targets of the compound 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid are the gonadotropin-releasing hormone receptors (GnRHRs) on gonadotrophs and somatotrophs . These receptors play a crucial role in the release of luteinizing hormone (LH) and growth hormone (GH) from pituitary cells .

Mode of Action

1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid interacts with its targets, the GnRHRs, by stimulating the release of LH and GH from pituitary cells . This interaction results in significant changes in the hormonal balance, affecting various physiological processes.

Biochemical Pathways

The compound 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid affects the gonadotropin-releasing hormone (GnRH) pathway . The downstream effects of this pathway include the regulation of reproductive and growth functions in the body.

Result of Action

The molecular and cellular effects of the action of 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid involve the stimulation of LH and GH release from pituitary cells . This leads to changes in reproductive and growth functions.

Safety and Hazards

Orientations Futures

While specific future directions for 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid are not mentioned in the search results, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3S/c10-5-3-1-4(7(11)12)13-6(3)9-2-8-5/h1-2H,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQOKBQPYZLGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=O)NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

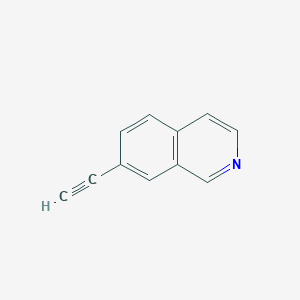

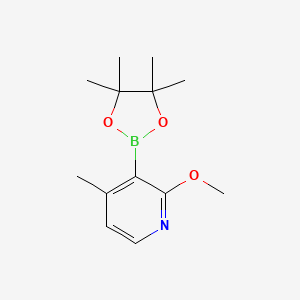

![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)

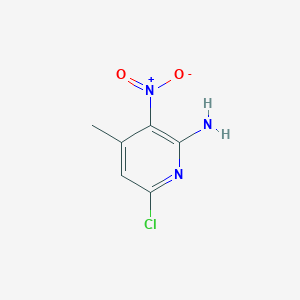

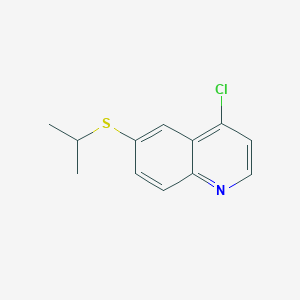

![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)

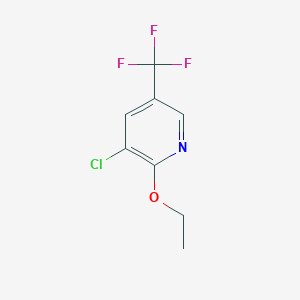

![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)